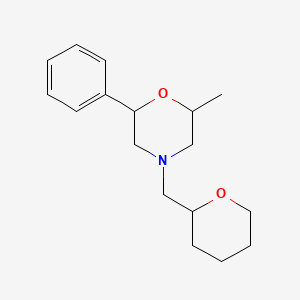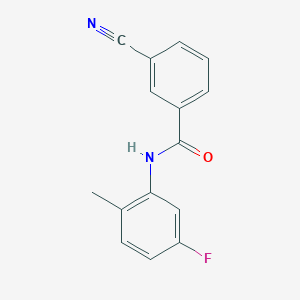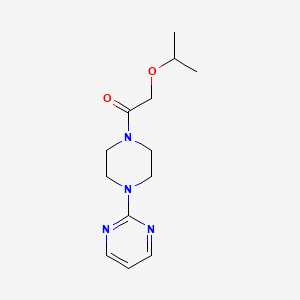
2-Methyl-4-(oxan-2-ylmethyl)-6-phenylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(oxan-2-ylmethyl)-6-phenylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(oxan-2-ylmethyl)-6-phenylmorpholine is not fully understood. However, it is believed to exert its antitumor activity through the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and the arrest of cell division. Additionally, it has been shown to inhibit the activity of the HIV reverse transcriptase enzyme, which is essential for the replication of the virus. Furthermore, it has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
2-Methyl-4-(oxan-2-ylmethyl)-6-phenylmorpholine has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Furthermore, it has been found to decrease the production of reactive oxygen species, which are involved in the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Methyl-4-(oxan-2-ylmethyl)-6-phenylmorpholine for lab experiments is its high potency and selectivity against cancer cells and viruses. Additionally, it has been found to exhibit low toxicity in normal cells and tissues. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 2-Methyl-4-(oxan-2-ylmethyl)-6-phenylmorpholine. One potential direction is the optimization of its chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential targets for therapeutic intervention. Furthermore, it is important to investigate its potential applications in combination with other chemotherapeutic agents for the treatment of cancer and viral infections. Finally, it is essential to conduct preclinical and clinical trials to evaluate its safety and efficacy in humans.
Conclusion
In summary, 2-Methyl-4-(oxan-2-ylmethyl)-6-phenylmorpholine is a promising chemical compound that has potential applications in scientific research. Its synthesis method is well-established, and it exhibits potent antitumor and antiviral activity. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases. However, further studies are needed to elucidate its mechanism of action and to optimize its chemical structure for improved solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 2-Methyl-4-(oxan-2-ylmethyl)-6-phenylmorpholine involves the reaction between 2-methyl-4-morpholin-4-yl-6-phenyl-1,3,5-triazine and 2-(oxan-2-ylmethyl)oxirane. The reaction is carried out in the presence of a catalyst such as sodium hydride and a solvent such as tetrahydrofuran. The yield of the reaction is typically high, and the purity of the product can be easily achieved through recrystallization.
Applications De Recherche Scientifique
2-Methyl-4-(oxan-2-ylmethyl)-6-phenylmorpholine has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to possess antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). Furthermore, it has been investigated for its potential use as a therapeutic agent in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-methyl-4-(oxan-2-ylmethyl)-6-phenylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-14-11-18(12-16-9-5-6-10-19-16)13-17(20-14)15-7-3-2-4-8-15/h2-4,7-8,14,16-17H,5-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVYBOQXZFWCRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C2=CC=CC=C2)CC3CCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-methylpyrrolidin-2-yl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B7533935.png)


![2-[3-[2-(Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B7533951.png)
![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B7533961.png)
![N-[5-[(2-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3,3-dimethylbutanamide](/img/structure/B7533980.png)
![[5-(2,5-Dimethylpyrrol-1-yl)-1-methylpyrazol-4-yl]-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7533988.png)
![N-[3-[4-(2-chlorophenyl)piperazin-1-yl]propyl]-1,4-dioxane-2-carboxamide](/img/structure/B7533990.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B7534000.png)
![N-(2,4-dimethylphenyl)-5-methyl-2-[[(4-methylphenyl)methylamino]methyl]-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7534001.png)
![3-[(4-Fluorophenyl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7534004.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine](/img/structure/B7534012.png)

